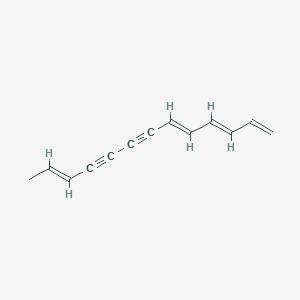
(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne, also known as TDT or 7,9-TDT, is a chemical compound with a unique structure that has attracted the attention of researchers in various fields. TDT is a conjugated enyne that contains three triple bonds and two double bonds, making it a highly reactive compound.
Scientific Research Applications
Optical and Electronic Properties
- Carbon-Rich Scaffolding: Derivatives of (E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne are utilized in constructing carbon-rich scaffolds. These scaffolds include monodisperse, linearly π-conjugated oligomers and large macrocyclic all-carbon cores. They exhibit exceptional third-order optical nonlinearities and are used in photochromic molecules for light-driven molecular switches in optoelectronic devices (Diederich, 2001).
Copolymerization and Polymer Synthesis
- Copolymerization with Carbon Dioxide: The compound has been studied in nickel(0)-catalyzed cycloaddition copolymerization with carbon dioxide, forming poly(2-pyrone). Its copolymerizability and reactivity are significant in understanding polymer formation and characteristics (Tsuda, Ooi, & Maruta, 1993).
Chemical Synthesis and Reactions
- Nitrative Bicyclization: The compound is involved in nitrative bicyclization reactions, leading to the creation of skeletally diverse tricyclic pyrroles. This highlights its versatility in synthetic chemistry for creating complex molecular structures (Wang et al., 2022).
Natural Occurrence and Biological Interactions
- Natural Occurrence in Plants: (E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne is found naturally in plants like safflower and possesses interesting biological properties. Its occurrence and changes in content during plant maturation have been studied, offering insights into plant chemistry and potential applications in herbal medicine or agriculture (Ichihara & Noda, 1975).
Phototoxicity and Insect Interaction
- Phototoxic Properties: This compound exhibits phototoxic properties, which have been studied in the context of its interaction with insects. For instance, its presence in Viguiera annua leaves and how it affects insect larvae offers insights into plant-insect interactions and potential applications in pest control (Guillet, Chauret, & Arnason, 1997).
properties
CAS RN |
17091-00-8 |
|---|---|
Product Name |
(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne |
Molecular Formula |
C13H12 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne |
InChI |
InChI=1S/C13H12/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-7,9,11H,1H2,2H3/b6-4+,7-5+,11-9+ |
InChI Key |
ASVIELUINMCNMW-FSNIPRKGSA-N |
Isomeric SMILES |
C/C=C/C#CC#C/C=C/C=C/C=C |
SMILES |
CC=CC#CC#CC=CC=CC=C |
Canonical SMILES |
CC=CC#CC#CC=CC=CC=C |
synonyms |
1,3,5,11-Tridecatriene-7,9-diyne, (E,E,E)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



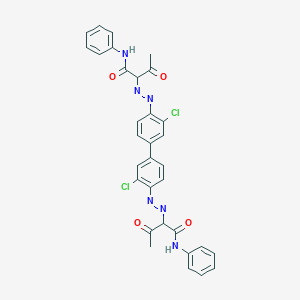
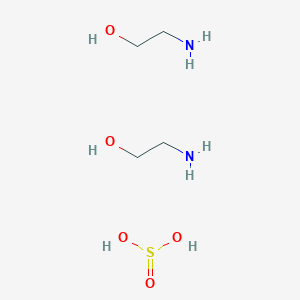
![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)
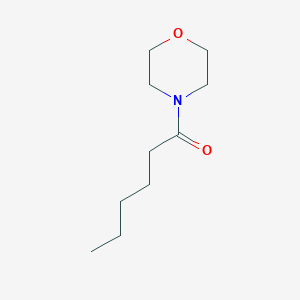
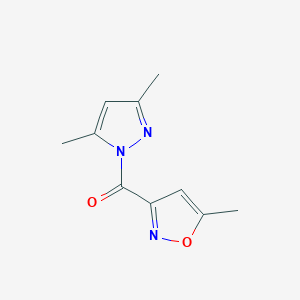
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)
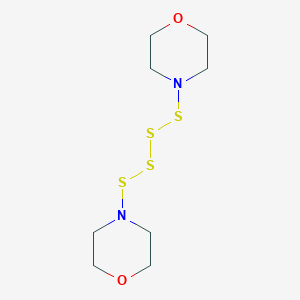
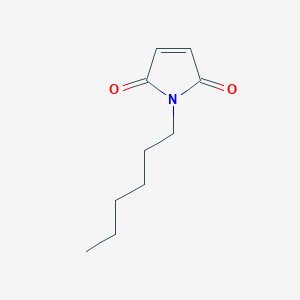
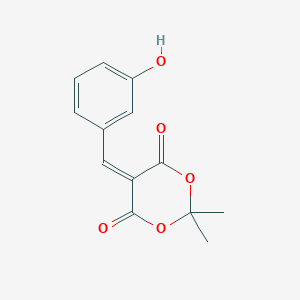
![Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-](/img/structure/B100949.png)
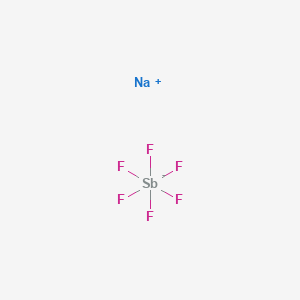
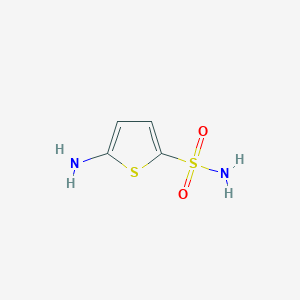
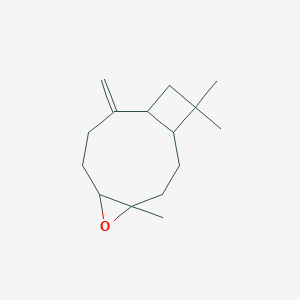
![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)